![molecular formula C10H4N4O2 B12387317 Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
Pyrazino[2,3-g]quinoxaline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HSP90 is a molecular chaperone that plays a crucial role in the folding, maturation, stabilization, and activation of various client proteins, many of which are involved in cancer progression . By inhibiting HSP90, Antitumor agent-90 can disrupt multiple signaling pathways simultaneously, making it a potent anticancer agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-90 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies.
Industrial Production Methods: Industrial production of Antitumor agent-90 involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-90 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving Antitumor agent-90 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of Antitumor agent-90 depend on the specific reagents and conditions used. These products are often derivatives of the original compound, designed to improve its therapeutic properties .
Applications De Recherche Scientifique
Antitumor agent-90 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein folding and stabilization . In biology, it helps in understanding the role of molecular chaperones in cellular processes . In medicine, Antitumor agent-90 is being investigated for its potential to treat various cancers, including lung cancer, breast cancer, and leukemia . In industry, it is used in the development of new anticancer drugs and therapies .
Mécanisme D'action
The mechanism of action of Antitumor agent-90 involves the inhibition of HSP90, which leads to the destabilization and degradation of its client proteins . This disruption of multiple signaling pathways results in the inhibition of cancer cell growth and proliferation . The molecular targets of Antitumor agent-90 include various kinases, transcription factors, and oncogenic fusion proteins . By targeting these proteins, Antitumor agent-90 can effectively induce apoptosis and inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Antitumor agent-90 is unique in its ability to simultaneously inhibit multiple signaling pathways by targeting HSP90 . Similar compounds include other HSP90 inhibitors such as geldanamycin, 17-AAG, and ganetespib . While these compounds also target HSP90, Antitumor agent-90 has shown greater efficacy and fewer side effects in preclinical studies . This makes it a promising candidate for further development and clinical trials .
Propriétés
Formule moléculaire |
C10H4N4O2 |
|---|---|
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
pyrazino[2,3-g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C10H4N4O2/c15-9-5-6(12-2-1-11-5)10(16)8-7(9)13-3-4-14-8/h1-4H |
Clé InChI |
MCDLMKSICPMXGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C(=O)C3=NC=CN=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


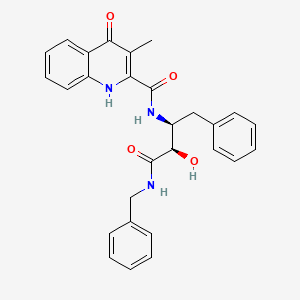
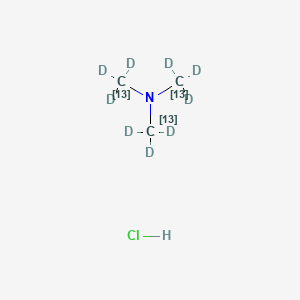
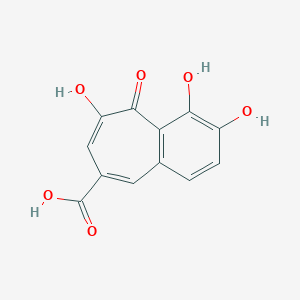
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
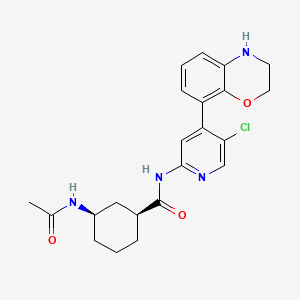
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
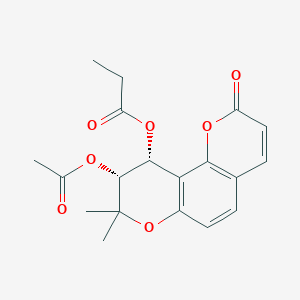
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)

